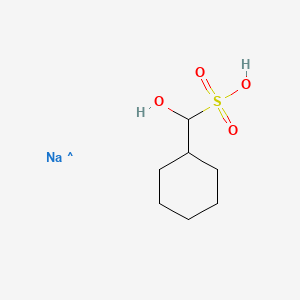

alpha-Hydroxy-cyclohexanemethanesulfonic acid sodium salt

Description

Properties

InChI |

InChI=1S/C7H14O4S.Na/c8-7(12(9,10)11)6-4-2-1-3-5-6;/h6-8H,1-5H2,(H,9,10,11); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJFDHJUZCMBTLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(O)S(=O)(=O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857718 | |

| Record name | PUBCHEM_71748844 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36609-97-9 | |

| Record name | PUBCHEM_71748844 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Hydroxy-cyclohexanemethanesulfonic acid sodium salt typically involves the reaction of cyclohexanone with sodium bisulfite under controlled conditions. The reaction proceeds through the formation of an intermediate sulfonic acid, which is then neutralized with sodium hydroxide to yield the sodium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Alpha-Hydroxy-cyclohexanemethanesulfonic acid sodium salt undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed:

Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.

Reduction: Cyclohexanesulfonate or cyclohexanesulfinate.

Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Alpha-Hydroxy-cyclohexanemethanesulfonic acid sodium salt has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in the study of enzyme kinetics and protein interactions.

Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of alpha-Hydroxy-cyclohexanemethanesulfonic acid sodium salt involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The sulfonic acid group can participate in ionic interactions, influencing the compound’s solubility and reactivity .

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- A cyclohexane ring substituted with a hydroxymethanesulfonate group (-CH(OH)SO₃⁻Na⁺).

- The α-hydroxy group increases polarity, while the sulfonate group enhances water solubility .

Comparison with Similar Sulfonate Compounds

Structural and Functional Differences

The compound is compared to linear alkanesulfonates, aromatic sulfonates, and hydroxylated analogs (Table 1).

Table 1: Structural and Functional Comparison

Key Observations :

Cyclohexane vs. Linear Chains: The cyclohexane ring in the target compound introduces rigidity and hydrophobicity compared to linear alkanesulfonates like sodium 1-hexanesulfonate. This affects solubility and interaction with nonpolar matrices .

Aromatic vs. Aliphatic : Aromatic sulfonates (e.g., naphthalene derivatives) exhibit higher thermal stability and are used in industrial applications, whereas aliphatic sulfonates are more common in laboratory settings .

Physicochemical Properties

- Solubility : The sodium salt form ensures high water solubility, similar to sodium 1-hexanesulfonate and sodium 1-heptanesulfonate .

- Polarity: The hydroxyl group increases polarity compared to non-hydroxylated analogs, which may enhance its utility in polar solvent systems .

- Molecular Weight : Higher than linear C6–C7 sulfonates (216 vs. 188–202 g/mol) due to the cyclohexane ring .

Biological Activity

Alpha-hydroxy-cyclohexanemethanesulfonic acid sodium salt (also known as AHCMS) is a compound that has garnered attention in the fields of dermatology and biochemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C₇H₁₄NaO₄S

- Molecular Weight : 217.238 g/mol

- Appearance : White solid

- Solubility : Water-soluble

AHCMS functions primarily as an alpha-hydroxy acid (AHA), which is known for its exfoliating properties. AHAs facilitate the shedding of dead skin cells and promote cellular turnover, thereby improving skin texture and appearance. The mechanisms through which AHCMS exerts its biological activity include:

- Cell Proliferation : AHCMS has been shown to influence keratinocyte proliferation, which is crucial for skin renewal. In studies, it was observed that AHA treatment can increase the rate of epidermal cell turnover, leading to enhanced skin rejuvenation and reduced signs of aging .

- Apoptosis Induction : Similar to other AHAs, AHCMS can induce apoptosis in certain skin cell lines. This process involves the activation of caspases, which are enzymes that play essential roles in programmed cell death pathways .

- Antimicrobial Activity : Research indicates that AHCMS may possess antimicrobial properties, which could be beneficial in treating acne and other skin infections. By inhibiting bacterial growth on the skin, it can help manage conditions like acne vulgaris .

Effects on Skin Cells

AHCMS has demonstrated several significant effects on skin cells:

- Exfoliation : By promoting the shedding of dead skin cells, AHCMS enhances skin texture and clarity.

- Moisturization : It may also contribute to skin hydration by influencing the natural moisturizing factors within the epidermis.

- Photoprotection : Some studies suggest that AHCMS could offer protective effects against UV-induced damage, potentially reducing the risk of photoaging .

Comparative Studies

A comparative study involving various AHAs highlighted the unique properties of AHCMS in relation to other common AHAs like glycolic acid and lactic acid. The study found that while all AHAs promote exfoliation and improve skin texture, AHCMS exhibited a lower irritation profile, making it more suitable for sensitive skin types .

Clinical Applications

- Acne Treatment : In a clinical trial involving patients with acne vulgaris, topical formulations containing AHCMS showed a significant reduction in lesion counts compared to placebo treatments. The study suggested that its antimicrobial properties contributed to this effect .

- Anti-Aging Effects : Another study focused on the anti-aging properties of AHCMS demonstrated improvements in skin elasticity and hydration levels after 12 weeks of consistent use in a cohort of older adults .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of AHCMS:

Q & A

Q. What are the optimal synthetic pathways for alpha-hydroxy-cyclohexanemethanesulfonic acid sodium salt, and how can purity be validated?

The compound is synthesized via neutralization of the parent sulfonic acid (hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid) with sodium hydroxide or sodium carbonate. Reaction conditions (e.g., stoichiometry, temperature) must be tightly controlled to avoid side reactions. Purification typically involves recrystallization or column chromatography. Purity (>97%) can be verified using HPLC (reverse-phase C18 column, UV detection at 210–230 nm) or quantitative -NMR with an internal standard like 1,3,5-trimethoxybenzene .

Q. How does the pH of aqueous solutions containing this sodium salt influence its reactivity in nucleophilic substitutions?

As a sodium salt of a sulfonic acid, the compound is highly water-soluble and forms a stable conjugate base in solution. Its pH in aqueous media depends on the parent acid's pKa (typically <1 for sulfonic acids), rendering the solution near-neutral. For pH-dependent reactions (e.g., esterifications), buffer systems like phosphate (pH 6–8) or acetate (pH 4–5) should be used to maintain consistency. pH adjustments can be monitored with a calibrated pH meter or indicator strips .

Advanced Research Questions

Q. What advanced spectroscopic techniques are recommended for resolving structural ambiguities in derivatives of this compound?

- /-NMR : Assign peaks using 2D experiments (HSQC, HMBC) to confirm cyclohexane ring conformation and sulfonate group positioning.

- High-resolution mass spectrometry (HRMS) : Use electrospray ionization (ESI) in negative ion mode to verify molecular ion clusters ([M–Na]).

- IR spectroscopy : Identify characteristic S=O stretching (1180–1250 cm) and O–H bending (broad ~3400 cm) bands .

Q. How can contradictory data on sulfonation efficiency using this compound be systematically addressed?

Discrepancies in yields may arise from solvent polarity, temperature, or competing side reactions. For example, FeCl-promoted oxysulfonylation (as in styrene derivatives) requires anhydrous solvents like acetonitrile to minimize hydrolysis. Design of Experiments (DoE) methodologies can optimize variables:

Q. What are the thermal degradation pathways of this compound, and how should storage protocols be modified to prevent decomposition?

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, releasing sulfur oxides (SO) and carbon monoxide. For long-term storage, use amber glass vials under inert gas (argon) at 4°C. Avoid freeze-thaw cycles, as crystallization may alter hydration states. Stability under experimental conditions (e.g., reflux in DMSO) should be pre-tested via HPLC .

Q. How does the sodium counterion impact solubility and catalytic activity compared to potassium or ammonium salts?

Sodium salts generally exhibit higher aqueous solubility than potassium analogs due to smaller ionic radius and lower lattice energy. In nonpolar solvents (e.g., toluene), ion-pairing effects reduce reactivity. To compare counterion effects:

- Conduct conductivity measurements in water/DMSO mixtures.

- Perform kinetic studies on model reactions (e.g., ester hydrolysis) using equimolar concentrations of Na, K, and NH salts.

- Note: Ammonium salts may introduce buffering capacity, altering reaction pH .

Methodological Considerations

- Contradiction Resolution : Cross-validate synthetic yields using independent techniques (e.g., gravimetric analysis vs. -NMR integration).

- Safety Protocols : Despite low acute toxicity (per SDS data), handle decomposition products (SO) in fume hoods with HEPA filters .

- Data Reproducibility : Report detailed hydration states (e.g., monohydrate vs. anhydrous) and solvent history, as hygroscopicity affects stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.